Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate
Description
Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is a carbamate-protected amine derivative featuring a tert-butyl group, a phenyl ring substituted with a methylene-linked 4-amino-1H-pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its structural motifs commonly found in kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing solubility and stability during synthesis . The 4-amino-pyrazole subunit is critical for hydrogen bonding interactions, which are pivotal in molecular recognition processes, particularly in enzyme inhibition .
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-7-5-4-6-11(13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20) |
InChI Key |
TZOMZLQBPUPBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-Aminopyrazole
- Reagents : Pyrazole, nitration agents (e.g., nitric acid), followed by reduction agents like tin chloride or iron powder.
- Conditions : Controlled temperature (~0–50°C) and solvent medium such as ethanol or water.
- Reaction :
$$
\text{Pyrazole} \xrightarrow{\text{Nitration}} \text{Nitropyrazole} \xrightarrow{\text{Reduction}} \text{4-Aminopyrazole}
$$
Step 2: Coupling with Benzyl Bromide
- Reagents : 4-Aminopyrazole, benzyl bromide, potassium carbonate (base).
- Conditions : Solvent such as DMF (dimethylformamide); reaction temperature ~80–100°C.
- Reaction :
$$
\text{4-Aminopyrazole} + \text{Benzyl Bromide} \xrightarrow{\text{Base}} \text{Pyrazolyl-Benzyl Intermediate}
$$
Step 3: Formation of Tert-butyl Carbamate
- Reagents : Pyrazolyl-benzyl intermediate, tert-butyl chloroformate, and a base such as triethylamine.
- Conditions : Solvent medium like dichloromethane; reaction temperature ~0–25°C.
- Reaction :
$$
\text{Pyrazolyl-Benzyl Intermediate} + \text{Tert-butyl Chloroformate} \xrightarrow{\text{Base}} \text{Tert-butyl Carbamate}
$$
Optimization Parameters
The synthesis can be optimized by adjusting the following parameters:
- Temperature control during nitration and reduction steps to avoid side reactions.
- Use of high-purity reagents to ensure maximum yield.
- Selection of solvents that facilitate solubility and reactivity of intermediates.
Data Table for Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time |
|---|---|---|---|---|
| Nitration of Pyrazole | Nitric acid | Ethanol/Water | 0–50 | 2–3 hrs |
| Reduction to Aminopyrazole | Tin chloride/Fe powder | Ethanol | Room temp | 4 hrs |
| Coupling Reaction | Benzyl bromide + K₂CO₃ | DMF | 80–100 | Overnight |
| Carbamate Formation | Tert-butyl chloroformate | Dichloromethane | 0–25 | 2 hrs |
Analysis and Purification
After synthesis, the compound is purified using techniques such as:
- Column chromatography : To isolate the desired product from side products.
- Crystallization : Using solvents like ethanol or acetone for high-purity crystals.
Characterization methods include:
- NMR spectroscopy : For structural confirmation.
- Mass spectrometry : To verify molecular weight.
- IR spectroscopy : To confirm functional groups, particularly the carbamate moiety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The amino group and pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate has been studied for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Key Findings :
- Enzyme Inhibition : The compound has shown promise as a dual inhibitor of specific enzymes related to malaria, PfA-M1 and PfA-M17. The inhibition constants (Ki values) indicate effective binding affinity, which is crucial for therapeutic applications.
| Compound | Ki (µM) for PfA-M1 | Ki (µM) for PfA-M17 |
|---|---|---|
| tert-butyl carbamate analog 1 | 0.027 | 0.080 |
| tert-butyl carbamate analog 2 | 0.065 | 0.041 |
The compound exhibits cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent. Studies have demonstrated that it can significantly reduce ATP levels in A549 lung cancer cells in a dose-dependent manner.
Cytotoxicity Study :
- Cell Line : A549 (lung cancer)
- Observation : Decrease in total ATP content correlating with increased compound concentration.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of the compound has identified critical features influencing its biological activity:
- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Pyrazole Ring : Essential for enzyme interaction; modifications can lead to increased potency.
- Amino Group : Plays a crucial role in binding affinity to enzyme active sites.
Case Study 1: Malaria Inhibition
A study focused on the inhibition of PfA-M1 and PfA-M17 revealed that structural modifications could significantly improve inhibitory activity. The introduction of specific functional groups enhanced binding affinity within the enzyme's active site.
Case Study 2: Cancer Cell Lines
Research evaluated the compound's effects on various cancer cell lines, revealing selective cytotoxicity and making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate, highlighting variations in substituents, synthesis yields, and physicochemical properties:
Key Structural Differences and Functional Impacts
- Pyrazole Substitutions: The 4-amino group in the target compound facilitates hydrogen bonding with kinase active sites, a feature absent in hydroxy-pyrazole analogs (e.g., compounds from ). Fluorinated analogs (e.g., ) exhibit increased lipophilicity and bioavailability due to fluorine’s electronegativity and small atomic radius.
Linker Variations :
- Pentyl chains () vs. shorter ethyl/phenethyl chains () influence solubility and membrane permeability. Longer chains may reduce crystallinity but improve binding kinetics.
- Methylene vs. Ethylene linkers : The methylene group in the target compound provides rigidity compared to flexible ethylene linkers in analogs like , affecting conformational preferences in binding pockets.
Spectroscopic and Analytical Data
- NMR : Distinct peaks for tert-butyl groups (δ ~1.3–1.5 ppm) and pyrazole protons (δ ~6.0–8.5 ppm) confirm structural integrity across analogs .
- MS/HRMS : Molecular ion peaks ([M+H]+) align with theoretical values, e.g., 419.2524 observed vs. 419.2514 calculated for .
- HPLC Purity : All compounds reported ≥95% purity (UV detection), ensuring reliability in biological assays .
Biological Activity
Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | tert-butyl N-[2-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |
| CAS Number | 2089649-25-0 |
The structure features a tert-butyl group, a pyrazole ring, and an amino group, which contribute to its unique biological activity.
This compound exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The binding of the compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound may act as a dual inhibitor of specific enzyme targets, such as PfA-M1 and PfA-M17, which are implicated in malaria. The inhibition constants (Ki values) for these enzymes have been reported as follows:
| Compound | Ki (µM) for PfA-M1 | Ki (µM) for PfA-M17 |
|---|---|---|
| tert-butyl carbamate analog 1 | 0.027 | 0.080 |
| tert-butyl carbamate analog 2 | 0.065 | 0.041 |
These findings suggest that structural modifications can enhance potency against these targets, highlighting the importance of SAR studies in drug design .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound can reduce ATP levels in cancer cell lines, indicating cytotoxic effects. For instance, in A549 lung cancer cells, the compound showed a dose-dependent decrease in total ATP content, suggesting potential applications in cancer therapy .
Case Studies
Case Study 1: Malaria Inhibition
A study focused on the inhibition of PfA-M1 and PfA-M17 revealed that modifications to the compound's structure could significantly improve its inhibitory activity. The introduction of specific functional groups was found to enhance binding affinity within the enzyme's active site .
Case Study 2: Cancer Cell Lines
Another research effort evaluated the compound's effects on various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies have identified key structural features that influence the biological activity of this compound:
- Tert-butyl Group : Enhances lipophilicity and may improve membrane permeability.
- Pyrazole Ring : Essential for enzyme interaction; modifications can lead to increased potency.
- Amino Group : Plays a critical role in binding affinity to enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
